3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 2034426-92-9
VCID: VC11797320
InChI: InChI=1S/C15H15N5O3S/c1-9-8-12(17-23-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(16-18-20)4-7-24-13/h4,7-8,10H,2-3,5-6H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.4 g/mol

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one

CAS No.: 2034426-92-9

Cat. No.: VC11797320

Molecular Formula: C15H15N5O3S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one - 2034426-92-9

Specification

CAS No. 2034426-92-9
Molecular Formula C15H15N5O3S
Molecular Weight 345.4 g/mol
IUPAC Name 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Standard InChI InChI=1S/C15H15N5O3S/c1-9-8-12(17-23-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(16-18-20)4-7-24-13/h4,7-8,10H,2-3,5-6H2,1H3
Standard InChI Key HOUCSHJUZJXVHX-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Canonical SMILES CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3

Introduction

The compound 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one is a complex organic molecule characterized by its unique structural features. It consists of a thieno[3,2-d] triazine core fused with a piperidine derivative that incorporates a 5-methyl-1,2-oxazole-3-carbonyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups that may influence biological activity and chemical reactivity.

Structural Features

  • Thieno[3,2-d]123triazine Core: This scaffold is associated with diverse pharmacological effects, including potential antimicrobial and anticancer properties.

  • Piperidine Derivative: Incorporates a 5-methyl-1,2-oxazole-3-carbonyl moiety, which contributes to its complex biological activity profile.

  • 5-Methyl-1,2-oxazole-3-carbonyl Moiety: Enhances the compound's reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The process may involve condensation reactions, cyclization, and other organic transformations tailored to form the thieno-triazine scaffold and integrate the piperidine and oxazole components.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one. These include:

Compound NameStructural FeaturesUnique Aspects
7-Fluoro-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-oneContains a quinazolin coreFluorine substitution enhances bioactivity
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dioneFeatures an imidazolidine moietyPotential for diverse biological activity
N-[[(2R)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamideIncorporates a sulfonamide groupKnown for antibacterial properties

Research Directions

Further research into the biological activity of 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one could focus on:

  • Interaction Studies: Understanding how this compound interacts with biological targets using techniques such as molecular docking and binding affinity assays.

  • Pharmacological Evaluation: Investigating its potential therapeutic effects, including antimicrobial and anticancer activities.

  • Safety Assessment: Evaluating the safety hazards associated with this compound to ensure its safe handling and potential use.

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